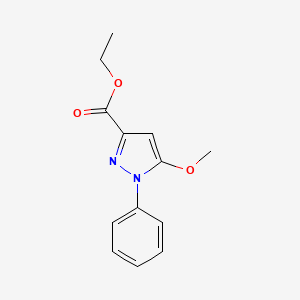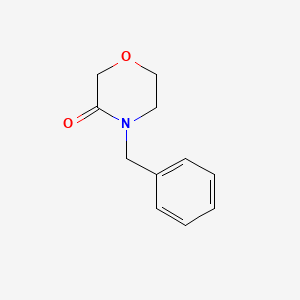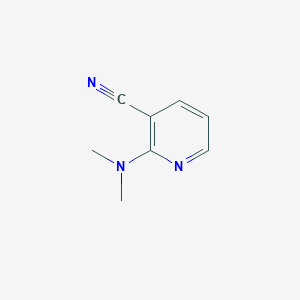
5-甲氧基-1-苯基-1H-吡唑-3-羧酸乙酯
描述
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with an ethyl ester group at the 3-position, a methoxy group at the 5-position, and a phenyl group at the 1-position.
科学研究应用
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also shows potential interactions with proteins involved in cell signaling, which could be crucial for its therapeutic effects .
Cellular Effects
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . In particular, the compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in inflammation and cell proliferation . Additionally, it has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate involves its binding interactions with specific biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of pro-inflammatory mediators. Furthermore, ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate can activate certain signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biological activity, making it a reliable candidate for in vitro and in vivo experiments . It is essential to monitor its stability in different experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of the compound can impact its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate 1-phenyl-3-oxobutylhydrazine. This intermediate then undergoes cyclization in the presence of a methoxy group donor, such as methanol, under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol or further to an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate or 5-oxo-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-methanol or ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-alkane.
Substitution: Formation of 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate, 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate, or 4-sulfonyl-1-phenyl-1H-pyrazole-3-carboxylate.
相似化合物的比较
Similar Compounds
- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide
- Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
ethyl 5-methoxy-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)11-9-12(17-2)15(14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYTVKWAQINBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491087 | |
| Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53960-15-9 | |
| Record name | Ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
